2,2,2-Trifluoroethane-1-sulfinamide
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Overview
Description
2,2,2-Trifluoroethane-1-sulfinamide is an organic compound with the molecular formula C2H4F3NOS It is characterized by the presence of trifluoromethyl and sulfinamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethane-1-sulfinamide typically involves the reaction of trifluoroethanol with sulfinyl chloride in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent side reactions. The general reaction scheme is as follows:
CF3CH2OH+SOCl2→CF3CH2SOCl+HCl
CF3CH2SOCl+NH2OH→CF3CH2SONH2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled reaction environments ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoroethane-1-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfonamides
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoroethane-1-sulfinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethane-1-sulfinamide involves its interaction with specific molecular targets. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions. The sulfinamide group can form hydrogen bonds and participate in various chemical reactions, affecting the compound’s overall behavior.
Comparison with Similar Compounds
- 2,2,2-Trifluoroethanesulfonamide
- Trifluoromethanesulfonamide
- Trifluoroethanol
Comparison: 2,2,2-Trifluoroethane-1-sulfinamide is unique due to the presence of both trifluoromethyl and sulfinamide groups, which confer distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications.
Properties
IUPAC Name |
2,2,2-trifluoroethanesulfinamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4F3NOS/c3-2(4,5)1-8(6)7/h1,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJUCYNOWRPOFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)S(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4F3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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